molecular formula C11H19NO3 B2379398 1-Boc-6-hydroxy-1-azaspiro[3.3]heptane CAS No. 1389264-27-0; 1419101-19-1

1-Boc-6-hydroxy-1-azaspiro[3.3]heptane

Cat. No.: B2379398
CAS No.: 1389264-27-0; 1419101-19-1
M. Wt: 213.277
InChI Key: ZWWHBQKHQHYPPF-JLIMDTESSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Boc-6-hydroxy-1-azaspiro[3.3]heptane is a spirocyclic compound featuring a seven-membered ring system with a nitrogen atom (aza) and a hydroxyl (-OH) group at the 6-position. The tert-butoxycarbonyl (Boc) group at the 1-position serves as a protective moiety for the amine, enhancing stability during synthetic processes. This compound is synthesized via reduction of a ketone precursor (tert-butyl-6-oxo-2-azaspiro[3.3]heptan-2-carboxylate) using NaBH₄, yielding the hydroxyl intermediate, followed by Boc protection . Its structural rigidity and functional groups make it a valuable intermediate in medicinal chemistry, particularly for developing kinase inhibitors and other bioactive molecules .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 6-hydroxy-1-azaspiro[3.3]heptane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-5-4-11(12)6-8(13)7-11/h8,13H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWWHBQKHQHYPPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC12CC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701130100
Record name 1-Azaspiro[3.3]heptane-1-carboxylic acid, 6-hydroxy-, 1,1-dimethylethyl ester, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701130100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1419101-19-1
Record name 1-Azaspiro[3.3]heptane-1-carboxylic acid, 6-hydroxy-, 1,1-dimethylethyl ester, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701130100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following spirocyclic analogs share the [3.3]heptane core but differ in heteroatom composition, substituents, and applications:

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Heteroatoms Substituents Key Properties/Applications References
1-Boc-6-hydroxy-1-azaspiro[3.3]heptane C₁₁H₁₉NO₃ 1 N Boc (1-position), -OH (6) Intermediate for iodination or sulfonylation; precursor to kinase inhibitors
6-Oxa-1-azaspiro[3.3]heptane C₅H₉NO 1 N, 1 O None Ligand for transition-metal complexes; used in DYRK inhibitor synthesis
2-Thia-6-selenaspiro[3.3]heptane C₅H₈SSe 1 S, 1 Se None "Rigid-rod" ligand for coordination chemistry
2-Boc-2,6-diazaspiro[3.3]heptane C₁₀H₁₈N₂O₂ 2 N Boc (2-position) Building block for epigenetic inhibitors (e.g., DNMT1/G9a targets)
1-Oxa-6-azaspiro[3.3]heptane oxalate C₇H₁₁NO₅ 1 N, 1 O Oxalate counterion Stabilized salt form for improved solubility
6-Methoxy-1-azaspiro[3.3]heptane C₇H₁₃NO 1 N Methoxy (-OCH₃) at 6-position Potential modulator of selectivity in dual epigenetic inhibitors

Structural and Electronic Differences

  • Heteroatom Effects : Replacement of nitrogen with oxygen (e.g., 6-Oxa-1-azaspiro[3.3]heptane) reduces basicity and alters ring strain, impacting reactivity in nucleophilic substitutions . Sulfur/selenium analogs (e.g., 2-Thia-6-selenaspiro[3.3]heptane) exhibit distinct electronic profiles due to larger atomic radii and polarizability, enhancing metal-ligand interactions .
  • Substituent Influence : The Boc group in this compound stabilizes the amine against undesired reactions, while the hydroxyl group enables further derivatization (e.g., tosylation or iodination) . In contrast, methoxy or oxalate substituents modify solubility and target binding .

Physicochemical Properties

  • Melting Points: Boc-protected derivatives (e.g., this compound) typically exhibit higher melting points (>85°C) due to crystalline stability, whereas non-protected analogs like 6-Oxa-1-azaspiro[3.3]heptane are often oils or low-melting solids .
  • NMR Shifts : The Boc group in this compound results in distinct tert-butyl signals at δ 0.97 ppm (¹H) and 23.1 ppm (¹³C), absent in unprotected analogs . Oxygen-containing spirocycles (e.g., 2-Oxa-6-azaspiro[3.3]heptane) show characteristic ether proton resonances near δ 4.87 ppm .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.